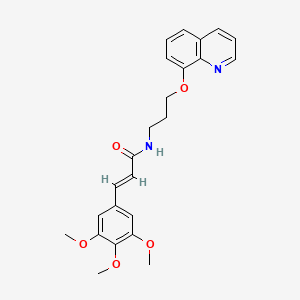

(E)-N-(3-(quinolin-8-yloxy)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

(E)-N-(3-(quinolin-8-yloxy)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative featuring a quinoline-8-yloxypropyl chain linked to a 3,4,5-trimethoxyphenyl group via an α,β-unsaturated carbonyl bridge.

Properties

IUPAC Name |

(E)-N-(3-quinolin-8-yloxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-28-20-15-17(16-21(29-2)24(20)30-3)10-11-22(27)25-13-6-14-31-19-9-4-7-18-8-5-12-26-23(18)19/h4-5,7-12,15-16H,6,13-14H2,1-3H3,(H,25,27)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVHDDYSUQVBDS-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

(E)-N-(3-(quinolin-8-yloxy)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound characterized by its unique quinoline and methoxy-substituted phenyl moieties. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

1. Anticancer Properties

Research has indicated that compounds featuring quinoline structures often exhibit significant anticancer activity. For instance, quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and inhibition of angiogenesis.

2. Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Studies have shown that certain quinoline-based compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

3. Enzyme Inhibition

Compounds similar to (E)-N-(3-(quinolin-8-yloxy)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may act as enzyme inhibitors. For example, they can inhibit enzymes involved in cancer progression or inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits cell proliferation | , |

| Antimicrobial | Disrupts bacterial cell wall synthesis | , |

| Enzyme Inhibition | Inhibits COX/LOX pathways |

Case Studies

- Case Study 1 : A study investigating a series of quinoline derivatives found that compounds with similar structural motifs to (E)-N-(3-(quinolin-8-yloxy)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- Case Study 2 : Another research effort focused on the antimicrobial properties of quinoline derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antibiotics based on these structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

- Core Scaffold : The target compound shares the 3-(3,4,5-trimethoxyphenyl)acrylamide backbone with multiple analogs (e.g., compounds in ). This scaffold is associated with tubulin inhibition and antiproliferative effects .

- Quinoline Moiety: The quinolin-8-yloxypropyl side chain distinguishes it from analogs with other heterocycles, such as indole (), pyridine (), or isoindole-dione (). Quinoline derivatives are known for their DNA-intercalating and kinase-inhibitory properties .

- Linker Flexibility : The propyloxy linker provides spatial flexibility compared to shorter ethyl or rigid aromatic linkers in compounds like (E)-N-(2-(2-oxoindolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5p, ) .

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~480–500 g/mol) aligns with analogs like 3e (480.3 [M+H]⁺, ) and 5m (507 [M+H]⁺, ) .

- Solubility: The quinoline moiety may enhance lipophilicity compared to more polar analogs like (E)-N-(2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide () .

- NMR Profiles: Key signals include: Quinoline protons: δ 8.5–8.1 ppm (similar to 3e, ) . Trimethoxyphenyl group: δ 3.8–3.9 ppm (3H, s, OCH₃) .

Q & A

Q. How do regulatory frameworks influence the development of acrylamide-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.